1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate
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Overview
Description
1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate is an organic compound with the molecular formula C11H15O5P. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl group, which is further connected to a 4-methylbenzoate moiety. It is a white solid and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with dimethyl phosphite in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4-methylbenzoic acid and dimethyl phosphite.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(Dimethoxyphosphoryl)ethenyl 4-methylbenzoate can be compared with similar compounds such as:
Methyl 4-(dimethoxyphosphoryl)methylbenzoate: This compound has a similar structure but with a methyl group instead of an ethenyl group.
Ethyl 4-methylbenzoate: This compound lacks the dimethoxyphosphoryl group and has different chemical properties and applications.
4-(Dimethoxyphosphorylmethyl)benzoic acid: This compound has a carboxylic acid group instead of an ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
916905-99-2 |
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Molecular Formula |
C12H15O5P |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 4-methylbenzoate |
InChI |
InChI=1S/C12H15O5P/c1-9-5-7-11(8-6-9)12(13)17-10(2)18(14,15-3)16-4/h5-8H,2H2,1,3-4H3 |
InChI Key |
MXBFOUWBCUCVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(=C)P(=O)(OC)OC |
Origin of Product |
United States |
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